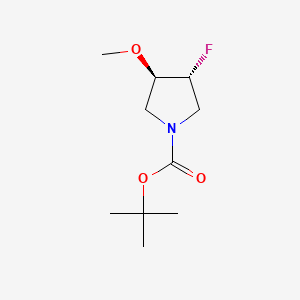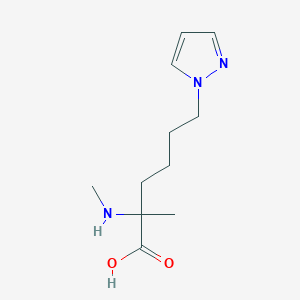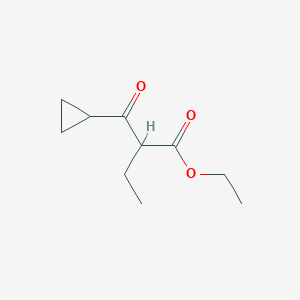
Ethyl 2-(cyclopropanecarbonyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cyclopropanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopropane ring attached to a butanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(cyclopropanecarbonyl)butanoate can be synthesized through the esterification of cyclopropanecarboxylic acid with ethyl butanoate. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(cyclopropanecarbonyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclopropanecarboxylic acid and ethyl butanoate.
Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclopropanecarboxylic acid and ethyl butanoate.
Reduction: Cyclopropylmethanol and butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(cyclopropanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(cyclopropanecarbonyl)butanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The cyclopropane ring in its structure can confer unique reactivity, making it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(cyclopropanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, the presence of the cyclopropane ring in this compound imparts distinct chemical properties and reactivity. This uniqueness makes it a compound of interest for specialized applications in research and industry.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl 2-(cyclopropanecarbonyl)butanoate |
InChI |
InChI=1S/C10H16O3/c1-3-8(10(12)13-4-2)9(11)7-5-6-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
QXERRFWVPRTGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1CC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


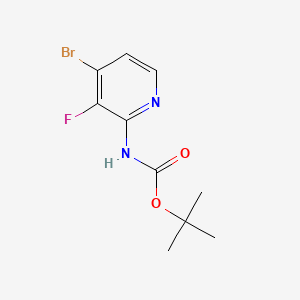

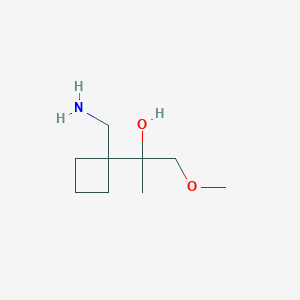
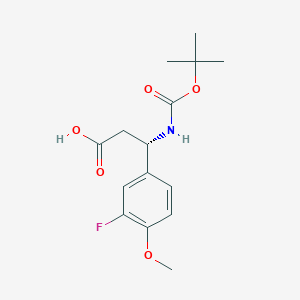

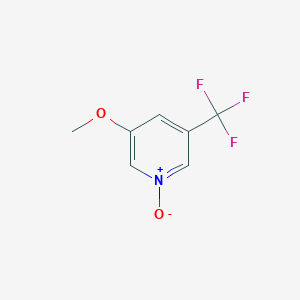
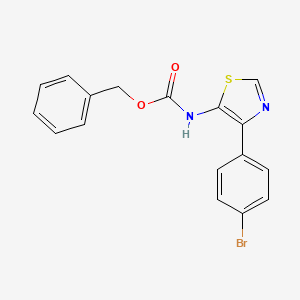

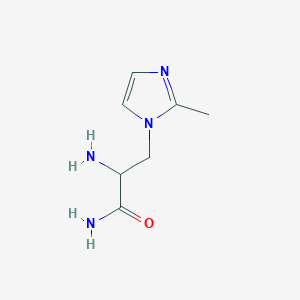

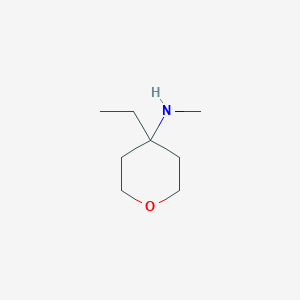
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
